molecular formula C21H24N6O2 B2430356 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide CAS No. 1334372-97-2

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide

Cat. No.: B2430356
CAS No.: 1334372-97-2
M. Wt: 392.463
InChI Key: SHXDPZDBEYPMPR-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

The synthesis of related chemical structures involves intricate reactions to create novel compounds for further biological evaluation. For instance, the synthesis of 1,5‐dihydro‐5‐(4‐methoxyphenyl)‐4H‐pyrazolo[3,4‐d]pyrimidin‐4‐ones and their derivatives showcases the chemical versatility of pyrazolopyrimidines, involving reactions like condensation with triethyl orthoformate and amines, or reaction with ethyl N‐(4‐methoxyphenyl)formimidate and N,N′‐bis(4‐methoxyphenyl)formamidine for ring closure. These processes are foundational for creating structures with potential biological activity (Finlander & Pedersen, 1985).

Biological Activity and Potential Therapeutic Uses

Several studies have explored the biological activities of compounds structurally related to "1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide", including their anticancer, anti-inflammatory, and enzyme inhibition properties. Novel benzodifuranyl derivatives, including thiazolopyrimidines, have been identified as potent anti-inflammatory and analgesic agents, with significant COX-2 inhibition and analgesic activities, highlighting their therapeutic potential in managing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-Angiogenic and DNA Cleavage Studies

The anti-angiogenic and DNA cleavage abilities of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been investigated, showing that these compounds can efficiently block blood vessel formation in vivo and exhibit significant DNA binding/cleavage activities. This suggests their potential application in cancer therapy by inhibiting tumor angiogenesis and directly targeting DNA integrity (Kambappa et al., 2017).

Synthesis of Novel Isoxazolines and Isoxazoles

Further chemical exploration includes the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrating the chemical adaptability and potential for generating a wide range of bioactive molecules from the core pyrazolopyrimidinone structure (Rahmouni et al., 2014).

Systemic Fungicide Analogs

The compound has also inspired the synthesis of systemic fungicide analogs, indicating its potential utility in agricultural applications to control fungal diseases (Huppatz, 1985).

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15-6-7-18(29-2)17(11-15)25-21(28)16-5-3-9-26(13-16)19-12-20(23-14-22-19)27-10-4-8-24-27/h4,6-8,10-12,14,16H,3,5,9,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXDPZDBEYPMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.